molecular formula C12H5Cl5O4 B2734292 5-[(Pentachlorophenoxy)methyl]-2-furoic acid CAS No. 832739-78-3

5-[(Pentachlorophenoxy)methyl]-2-furoic acid

Cat. No.: B2734292
CAS No.: 832739-78-3
M. Wt: 390.42
InChI Key: HIMUWSIFPIZKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Pentachlorophenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C12H5Cl5O4 and a molecular weight of 390.43 g/mol This compound is characterized by the presence of a furoic acid moiety linked to a pentachlorophenoxy group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid typically involves the reaction of pentachlorophenol with a suitable furoic acid derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the pentachlorophenol, followed by nucleophilic substitution with a furoic acid derivative . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Pentachlorophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-[(Pentachlorophenoxy)methyl]-2-furoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O4/c13-6-7(14)9(16)11(10(17)8(6)15)20-3-4-1-2-5(21-4)12(18)19/h1-2H,3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUWSIFPIZKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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